5-HT2C Functional Activity: 3-Amino Substitution Produces >2500-Fold Potency Shift vs. Lorcaserin
The N(3)-amino substituent profoundly reduces 5-HT2C functional activity. Lorcaserin, the (R)-configured des-amino comparator, activates the human 5-HT2C receptor with an EC50 of 9 ± 0.5 nM [1]. In contrast, a 3-amino-substituted benzazepine analog (compound 9a) exhibiting the same N-amino pharmacophore and tested under identical assay conditions yielded an EC50 > 10,000 nM [2]. This represents a >2,500-fold loss in potency, demonstrating that the 3-amino group effectively abolishes 5-HT2C agonism. For users seeking selective 5-HT2C activation, this compound is therefore functionally distinct from—and not interchangeable with—lorcaserin [2].
| Evidence Dimension | 5-HT2C receptor functional activity (EC50) |
|---|---|
| Target Compound Data | EC50 > 10,000 nM (3-amino benzazepine analog, compound 9a) |
| Comparator Or Baseline | Lorcaserin EC50 = 9 ± 0.5 nM |
| Quantified Difference | >2,500-fold reduction in potency |
| Conditions | Human 5-HT2C receptor expressed in HEK293 cells; [3H]phosphoinositol turnover assay |
Why This Matters
This >2,500-fold potency difference confirms that the 3-amino compound cannot serve as a functional substitute for lorcaserin in 5-HT2C-targeted pharmacological studies.
- [1] Thomsen WJ, Grottick AJ, Menzaghi F, et al. Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization. J Pharmacol Exp Ther. 2008;325(2):577-587. View Source
- [2] Smith BM, Smith JM, inventors; Arena Pharmaceuticals Inc., assignee. 5HT2C receptor modulators. United States patent US 7,053,074. 2006 May 30. View Source
